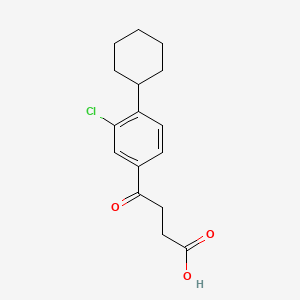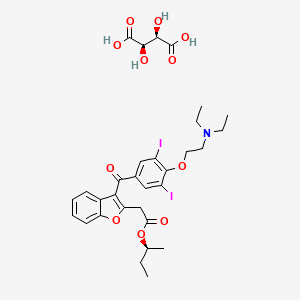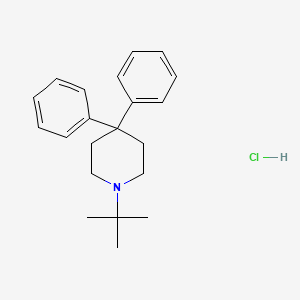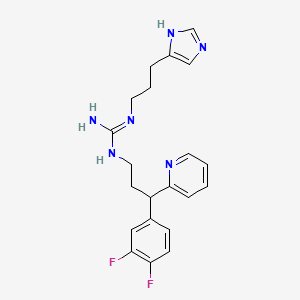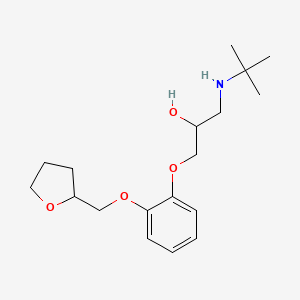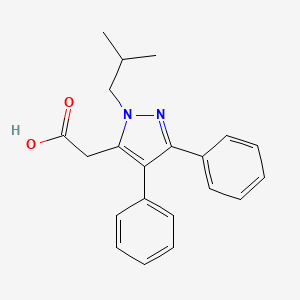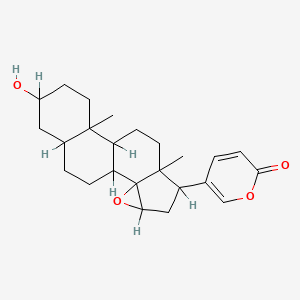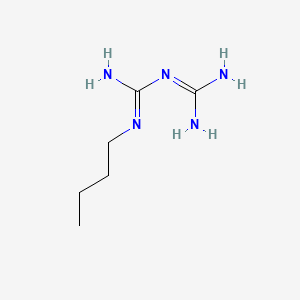
Butoconazolnitrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Butoconazole has a wide range of scientific research applications:
Safety and Hazards
Butoconazole nitrate is considered hazardous . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Butoconazole nitrate is an important addition to the class of antifungal agents. It has high activity against Candida albicans in vitro and is very effective clinically . It was introduced to the market for the short-term management of vaginal infections caused by Candida species . Future research may focus on improving the formulation and delivery of Butoconazole nitrate to enhance its effectiveness and patient compliance.
Wirkmechanismus
Butoconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition is achieved through the blockade of the enzyme cytochrome P450 14α-demethylase, leading to altered cell membrane lipid composition, increased permeability, and ultimately, osmotic disruption or growth inhibition of the fungal cell .
Biochemische Analyse
Biochemical Properties
Butoconazole nitrate functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . The compound interacts with the enzyme cytochrome P450 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, butoconazole nitrate disrupts the fungal cell membrane’s lipid composition, leading to increased membrane permeability and ultimately causing osmotic disruption or growth inhibition of the fungal cell .
Cellular Effects
Butoconazole nitrate exerts significant effects on various cell types, particularly fungal cells. It disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting fungal growth and proliferation . In addition to its antifungal effects, butoconazole nitrate may also have minor effects on human cells, particularly those in the vaginal epithelium, where it is applied .
Molecular Mechanism
The molecular mechanism of butoconazole nitrate involves the inhibition of cytochrome P450 14α-demethylase, an enzyme critical for ergosterol synthesis . By binding to this enzyme, butoconazole nitrate prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the fungal cell membrane . This depletion results in altered membrane fluidity and permeability, causing osmotic imbalance and growth inhibition . Additionally, the disruption of ergosterol synthesis affects various cellular processes, including nutrient uptake and intracellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butoconazole nitrate have been observed to change over time. The compound is relatively stable, but its antifungal activity may decrease with prolonged exposure to environmental factors such as light and temperature . In vitro studies have shown that butoconazole nitrate maintains its efficacy against Candida species for extended periods, although some degradation may occur over time . Long-term effects on cellular function have been observed, with sustained inhibition of fungal growth and minimal impact on human cells .
Dosage Effects in Animal Models
In animal models, the effects of butoconazole nitrate vary with different dosages. At therapeutic doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, butoconazole nitrate may exhibit toxic effects, including irritation and inflammation at the site of application . Threshold effects have been observed, with a clear dose-response relationship between the concentration of butoconazole nitrate and its antifungal activity .
Metabolic Pathways
Butoconazole nitrate is metabolized primarily in the liver, where it undergoes extensive biotransformation . The compound is converted into various metabolites, which are then excreted in the urine and feces . The metabolic pathways involve the action of liver enzymes, including cytochrome P450 isoforms, which facilitate the breakdown of butoconazole nitrate into its inactive forms . These metabolic processes ensure the elimination of the compound from the body and prevent its accumulation .
Transport and Distribution
Following administration, butoconazole nitrate is absorbed into the vaginal epithelium and distributed locally within the tissues . The compound exhibits limited systemic absorption, with only a small fraction entering the bloodstream . Within the cells, butoconazole nitrate interacts with transporters and binding proteins that facilitate its localization to the fungal cell membrane . This targeted distribution ensures that the compound exerts its antifungal effects primarily at the site of infection .
Subcellular Localization
Butoconazole nitrate is primarily localized to the fungal cell membrane, where it exerts its antifungal activity . The compound’s structure allows it to integrate into the lipid bilayer of the membrane, disrupting its integrity and function . Additionally, butoconazole nitrate may undergo post-translational modifications that enhance its targeting to specific compartments within the fungal cell . These modifications ensure that the compound remains active and effective in inhibiting fungal growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of butoconazole involves several steps:
Condensation Reaction: The Grignard reagent then reacts with epichlorohydrin to form 1-chloro-4-p-chlorophenyl-2-butanol.
Introduction of Imidazole:
Acidification: Finally, the compound is acidified with nitric acid to produce butoconazole nitrate.
Industrial Production Methods
The industrial production of butoconazole nitrate involves similar steps but is optimized for large-scale manufacturing. The raw materials used are cost-effective, and the reaction solvents are chosen for their safety and suitability for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Butoconazole undergoes various chemical reactions, including:
Oxidation: Butoconazole can be oxidized under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogenating agents like chlorine and bromine are often used in substitution reactions.
Major Products
The major products formed from these reactions include various butoconazole derivatives, which may have different antifungal properties and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Miconazole
- Clotrimazole
- Econazole
- Ketoconazole
Uniqueness
Butoconazole is unique among imidazole antifungals due to its specific structural modifications, which enhance its fungicidal activity against Candida albicans . It also has a favorable pharmacokinetic profile, with minimal systemic absorption when applied intravaginally .
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
| Record name | Butoconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
| Record name | Butaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell. | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
64872-76-0, 64872-77-1 | |
| Record name | Butoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butoconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




